Methacrylic acid

Catalog No.
S535080
CAS No.
79-41-4
M.F
C4H6O2
CH2=C(CH3)COOH
C4H6O2
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacrylic acid

CAS Number

79-41-4

Product Name

Methacrylic acid

IUPAC Name

2-methylprop-2-enoic acid

Molecular Formula

C4H6O2
CH2=C(CH3)COOH
C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)

InChI Key

CERQOIWHTDAKMF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O

Solubility

greater than or equal to 100 mg/mL at 63° F (NTP, 1992)
1.03 M
Soluble in chloroform; miscible with ethanol, ether
In water solubility, 89 g/L at 20 °C
Solubility in water: moderate
(77°F): 9%

Synonyms

2-methylacrylic acid, methacrylic acid, methacrylic acid, calcium salt, methacrylic acid, sodium salt, sodium methacrylate

Canonical SMILES

CC(=C)C(=O)O

Description

The exact mass of the compound Methacrylic acid is 86.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 63° f (ntp, 1992)1.03 msoluble in chloroform; miscible with ethanol, etherin water solubility, 89 g/l at 20 °csolubility in water: moderate(77°f): 9%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7393. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. It belongs to the ontological category of alpha,beta-unsaturated monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Polymerization to Poly (Methyl Methacrylate) (PMMA)

Preparation of Polymers

Poly (Ethylene-co-Methacrylic Acid) (PEMA) Ionomers

Use in Nail Primers

Textile Industry

Biomedicine and Food Packaging

Film Properties of Hybrid Urethane–Acrylic Latexes

Hydrogels

Methacrylic acid is a colorless liquid with a sharp, acrid odor, classified as an unsaturated carboxylic acid. Its chemical formula is C4H6O2\text{C}_4\text{H}_6\text{O}_2 or CH2=C(CH3)COOH\text{CH}_2=\text{C}(\text{CH}_3)\text{COOH}. This compound is known for its ability to undergo polymerization and addition reactions, making it a versatile building block in organic chemistry and industrial applications . Methacrylic acid is soluble in water and has a boiling point of approximately 162 °C (325 °F) and a freezing point of about 16 °C (61 °F) .

MAA is a corrosive liquid that can cause severe irritation and burns upon contact with skin and eyes [7]. Inhalation of its vapors can irritate the respiratory tract. MAA is also a flammable liquid with a flash point of 73 °C [8].

Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling MAA.
  • Ensure proper ventilation in the workspace.
  • Store MAA in a cool, dry place away from heat and ignition sources.

Reference List:

  • Journal of Polymer Science Part A: Polymer Chemistry - Wiley Online Library
  • [Methacrylic acid - Sigma-Aldrich](https://www.
, including:

  • Polymerization: It can undergo free radical polymerization to form poly(methacrylic acid), which is widely used in plastics and coatings.
  • Esterification: Reacts with alcohols to form methacrylate esters, which are important for producing polymers.
  • Addition Reactions: As a vinyl compound, it can react with electrophiles in addition reactions, contributing to the synthesis of more complex molecules .

Methacrylic acid can be synthesized through several methods:

  • Oxidation of Isobutylene: This process involves the oxidation of isobutylene using oxygen or air in the presence of catalysts.
  • Hydration of Methacrylonitrile: Methacrylonitrile can be hydrolyzed to produce methacrylic acid under acidic conditions.
  • Decarboxylation of Acrylic Acid: Acrylic acid can be decarboxylated to yield methacrylic acid under specific conditions .

Methacrylic acid has diverse applications across various industries:

  • Plastics and Polymers: Used as a monomer for producing methacrylate polymers and resins.
  • Coatings and Adhesives: Employed in formulations for paints, coatings, and adhesives due to its excellent adhesion properties.
  • Medical Devices: Utilized in the manufacture of contact lenses and dental materials due to its biocompatibility.
  • Textiles: Incorporated into fibers and fabrics for enhanced durability and performance .

Studies have shown that methacrylic acid can interact with various biological systems. Its metabolites may influence metabolic pathways related to amino acids. Additionally, research indicates that it can affect cellular processes when exposed at high concentrations, leading to cytotoxic effects . The compound's reactivity with strong oxidizers also necessitates careful handling to prevent hazardous interactions .

Methacrylic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

CompoundChemical FormulaUnique Characteristics
Acrylic AcidC3H4O2\text{C}_3\text{H}_4\text{O}_2A simpler structure than methacrylic acid; used in similar applications but less reactive.
Fumaric AcidC4H4O4\text{C}_4\text{H}_4\text{O}_4A dicarboxylic acid that participates in different metabolic pathways; less volatile than methacrylic acid.
Maleic AcidC4H4O4\text{C}_4\text{H}_4\text{O}_4Another dicarboxylic acid; often used as an intermediate in the production of various chemicals.
2-Hydroxyethyl MethacrylateC5H10O3\text{C}_5\text{H}_{10}\text{O}_3A derivative of methacrylic acid; commonly used in polymer chemistry for producing hydrogels.

Methacrylic acid stands out due to its ability to undergo rapid polymerization and its versatility as both a vinyl compound and a carboxylic acid, making it crucial in various synthetic applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Methacrylic acid appears as a clear colorless liquid (or low-melting solid) with a pungent odor. Corrosive to metals and tissue. Flash point 170°F. Melting point 61°F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make plastics.
Liquid
COLOURLESS LIQUID OR COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless liquid or solid (below 61°F) with an acrid, repulsive odor.

Color/Form

Clear colorless liquid or colorless crystals
Long prisms

XLogP3

0.9

Exact Mass

86.04

Boiling Point

325 °F at 760 mm Hg (NTP, 1992)
163.0 °C
163 °C at 760 mm Hg
159-163 °C
325°F

Flash Point

170 °F (NTP, 1992)
76 °C (open cup)
153 °F (67 °C) (closed cup)
68 °C c.c., 77 °C o.c.
171°F (open-cup)
(oc) 171°F

Vapor Density

2.97 (NTP, 1992) (Relative to Air)
2.97 (Air = 1)
Relative vapor density (air = 1): 2.97
2.97

Density

1.015 at 68 °F (USCG, 1999)
1.0153 at 20 °C/4 °C
Relative density (water = 1): 1.02
1.015 at 68°F
1.02 (Liquid)

LogP

0.93 (LogP)
log Kow = 0.93
0.93

Odor

Acrid, repulsive odo

Appearance

Solid powder

Melting Point

61 °F (NTP, 1992)
16.0 °C
16 °C
61°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1CS02G8656

Related CAS

16809-88-4 (calcium salt)
5536-61-8 (hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

0.65 mm Hg at 68 °F ; 1 mm Hg at 77° F (NTP, 1992)
0.99 mmHg
0.99 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 130
0.65 mmHg at 68°F
0.7 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

79-41-4

Wikipedia

Methacrylic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree
Cosmetics -> Viscosity controlling

Methods of Manufacturing

Reaction of acetone cyanohydrin and dilute sulfuric acid; oxidation of isobutylene.
The most common approach to methacrylic acid synthesis is the hydrolysis of methacrylamide sulfate, obtained from acetone cyanohydrin. ... In the manufacture of methacrylic acid, methacrylamide sulfate is reacted with water under conditions similar to those used for formation of the ester. The reactor effluent separates into two phases. The upper organic layer is distilled to provide pure methacrylic acid. The lower layer is steam stripped to recover dilute aqueous methacrylic acid, which is recycled to the hydrolysis reactor. The waste acid stream is treated as in the manufacture of the ester.
... Manufacture of methacrylic acid by two-stage catalytic oxidation of isobutene or tert-butanol.
Acid-catalyzed carbonylation of propene to isobutyric acid, followed by oxidative dehydrogenation ... /is a/ route to methacrylic acid.
... Condensation of formaldehyde with propionic acid to generate methacrylic acid.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
2-Propenoic acid, 2-methyl-: ACTIVE
2-Propenoic acid, 2-methyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
The weak-acid, cation-exchange resins are based primarily on acrylic or methacrylic acid that has been cross-linked with a difunctional monomer, eg, divinylbenzene. The manufacturing process may start with the ester of the acid in suspension polymerization, followed by hydrolysis of the resulting product to produce the functional acid group.
HAIR RINSES & SHAMPOOS CONTAIN THE REACTION PRODUCTS OF STEARIC ACID TREATED WITH DIETHYLAMINOETHYLAMINE, FOLLOWED BY TREATMENT WITH METHACRYLIC ACID TO FORM AN AMPHOTERIC BETAINE SURFACTANT.
Component of dust scrubber scale prevention agents for blast furnace flues.
Copolymer component used in nail lacquer.
For more General Manufacturing Information (Complete) data for METHACRYLIC ACID (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

A PAPER CHROMATOGRAPHY METHOD FOR THE SEPARATE DETERMINATION OF ACRYLIC & METHACRYLIC ACIDS, TOXIC SUBSTANCES FOUND IN WASTE WATERS OF ACRYLATE INDUSTRY WAS DEVELOPED. SENSITIVITY OF THE METHOD IS 0.3 MG/L, AND THE RELATIVE ERROR IS + OR - 15%. IT HAS BEEN APPLIED IN THE HYGIENIC EVALUATION OF THE BIOLOGICAL PURIFICATION OF WASTE WATERS FROM CHEM PLANT.
GAS CHROMATOGRAPHIC DETERMINATION OF METHACRYLIC ACID IN AIR. AIR SAMPLES WERE COLLECTED ON CHARCOAL, THEN ELUTED WITH 5% ACETIC ACID IN CARBON DISULFIDE, AND ANALYZED WITH A COLUMN PACKED WITH CHROMOSORB W CONTAINING 10% DIETHYLENE GLYCOL POLYADIPATE. THE CARRIER GAS WAS NITROGEN AT 5 CU CM/SEC AND 130 °C COLUMN TEMP.
SEPARATE DETERMINATION OF ETHYLENE GLYCOL AND METHACRYLIC ACID IN AIR BY THIN-LAYER CHROMATOGRAPHY. AIR CONTAINING 1 UG/CU M ETHYLENE GLYCOL AND 1 UG/CU M METHACRYLIC ACID WAS PASSED THROUGH A LONG GLASS TUBE WITH WETTED INTERIOR WALLS. THE ABSORBED ETHYLENE GLYCOL AND METHACRYLIC ACID WERE ELUTED WITH WATER AND THE ELUATE WAS EVAPORATED AT 80-90 °C TO 0.1 ML AND DILUTED WITH ETHANOL TO 0.5 ML. SAMPLES CONTAINING 1-10 UG ETHYLENE GLYCOL AND METHACRYLIC ACID WERE THEN CHROMATOGRAPHED ON SILUFOL THIN-LAYER PLATES PRECONDITIONED AT 105-10 °C FOR 1 HR. THE BEST ELUENT WAS 4:1 CHLOROFORM-ETHANOL, WITH POTASSIUM PERIODATE AND BENZIDINE AS DEVELOPERS. THE COLOR INTENSITY OF THE DEVELOPED CHROMATOGRAPHIC SPOTS GAVE THE CONCN OF ETHYLENE GLYCOL AND METHACRYLIC ACID IN AIR.
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED METHACRYLATE AND ACRYLATE MONOMERS AND METHACRYLIC ACID COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.
For more Analytic Laboratory Methods (Complete) data for METHACRYLIC ACID (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Liquid chromatography, liquid scintillation counting, and NMR spectroscopy were used to determine methyl methacrylate and methacrylic acid blood levels in vitro.
Gas chromatography for the detection of methacrylic acid in the blood and urine uses flame-ionization detection. The stationary phases include glycerol, diglycerol, polyethylene glycols of different molecular weights, and polyethylene glycol adipate. The minimum level of detection for methacrylic acid is 0.5 ug/ml. Et20 is the best solvent for the extension of these acrylate from biological medium. The accuracy of analysis is 3-5% and the analysis takes 5 minutes.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well ventilated area away from oxidizers (such as perchlorates, peroxides, permanganates, chlorates and nitrates). Methacrylic acid should be stored at temperatures below 15 degrees C. Sources of ignition such as smoking and open flames are prohibited where Methacrylic acid is handled, used, or stored. Wherever Methacrylic acid is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Separate from oxidizing materials, peroxides, or other initiators. Store in cool, dry, well-ventilated location. /Methacrylic acid, inhibited/
Keep away from heat.
Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/
For more Storage Conditions (Complete) data for METHACRYLIC ACID (6 total), please visit the HSDB record page.

Interactions

Sprague-Dawley rats (5/group) /were dosed/ orally once with a neutralized mixture (29.7% active ingredients) and an unneutralized mixture (37.4% active ingredients) of methacrylic acid-polymethacrylic acid. The neutralized and unneutralized mixtures of methacrylic acid-polymethacrylic acid were administered at doses of 4.64, 10, 17.2, 21.5, 31.6 and 46.4 g/kg and 0.464, 1.0, 2.15, 4.64, 10 and 21.5 g/kg, respectively. Observations were performed immediately and at 1, 4 and 24 hr and once daily thereafter for 14 days. No toxic effects were observed at the two lowest doses of the neutralized compound. At the two highest doses transient depression, ataxia, diarrhea and weight loss were observed with death occurring sometime after 4 hr. Congestion of the major organs and inflammation of the gastrointestinal (GI) tract were observed at death. No toxic effects were observed at the two lowest doses of the unneutralized compound. Transient weight loss occurred at the 2.15 g/kg dose and transient depression, labored respiration, ataxia and weight loss occurred at the three highest doses. Death occurred in all animals at 24 hr at the highest dose. Congested lungs and marked inflammation of the GI tract at the highest dose was observed at death; no other major abnormalities were found at necropsy with either the neutralized or unneutralized compound. The acute oral LD50 for neutralized methacrylic acid-polymethacrylic acid was 10.5 g/kg based on the 29.7% active ingredients of this mixture. The acute oralLD50 for unneutralized methacrylic acid-polymethacrylic acid was 6.7 g/kg based on the 37.4% active ingredients of this mixture.
Albino rats (10/sex/group)/were dosed/ orally with a mixture of 0.3, 0.7 or 1.5% glacial methacrylic acid and polymethacrylic acid in drinking water for 90 days. The mixture was 50% glacial methacrylic acid and 50% polymethacrylic acid by weight. The polymethacrylic acid was a polymer as 23% polymethacrylic acid in water. The test mixture was reportedly 37.4% active ingredients but the author did not identify the active ingredients. A control group was also included. Calculations based on the activity of the mixture determined the concentrations delivered as 1.237, 2.886 and 6.185 mg active ingredients/ml water. At 30 and 90 days hematological studies and complete urine analyses were performed on five animals/sex/group. No treatment-related effects were noted with regard to physical appearance, behavior, growth and food consumption in the test animals compared to controls. Water consumption was significantly decreased for the intermediate and high dose males, probably as a result of a decreased palatability because drinking water was the vehicle for the compound. No deaths occurred among the test or control animals. Hematological values were generally within normal limits; however, the total red cell count at termination was decreased in control and test groups and was significantly decreased for the high dose females. Biochemical and urine analyses for the test groups were comparable to control values. Gross and microscopic examination of tissues reported no consistent compound related changes in the organs of test animals.
Male and female Beagle dogs (3/sex/group) were orally administered a neutralized mixture of glacial methacrylic acid and polymethacrylic acid. The neutralized mixture was 23 grams of methacrylic acid, 100 grams of polymethacrylic acid, and 32 grams of 50% NaOH. The dose of the active ingredients was 0, 250, 500 and 1000 mg/kg/day daily for 90 days. The six control dogs were normal throughout the study. The 250 mg/kg group had normal behavior and appearance while on study. No signs of treatment effect were observed in any of the animals and normal body weights were maintained. The 500 mg/kg group had normal behavior and appearance; however, slight weight loss was recorded in 5/6 dogs. The high dose group had an increased frequency of emesis and diarrhea. Hematology, biochemistry and urine analyses were normal for all test animals. At gross necropsy there were no compound related organ changes. Microscopic examination did not indicate any alterations attributable to oral administration of a mixture of glacial methacrylic acid and polymethacrylic acid to Beagle dogs. The GI mucosa of high dose animals did not have any compound related alterations.

Stability Shelf Life

Acrylic acid and methacrylic acid readily polymerize in the presence of light, heat and oxygen, and also under the action of oxidizing agents such as peroxides.

Dates

Modify: 2023-08-15

Methacrylic acid-based hydrogels enhance skeletal muscle regeneration after volumetric muscle loss in mice

Miranda M Carleton, Marius Locke, Michael V Sefton
PMID: 34087582   DOI: 10.1016/j.biomaterials.2021.120909

Abstract

Volumetric muscle loss (VML) impairs the regenerative ability of skeletal muscle resulting in scar tissue formation and loss of function. Current treatments are of limited efficacy as they do not fully restore function, i.e., force generation. Regenerative biomaterials, such as those containing methacrylic-acid (MAA), are proposed as a novel approach to enhancing muscle regeneration without added cells, growth factors or drugs. Here, the regenerative effects of two hydrogels were investigated: MAA-poly(ethylene glycol) (MAA-PEG) and MAA-collagen. These hydrogels were used to treat VML injuries in murine tibialis anterior muscles. The MAA-collagen hydrogel significantly increased regenerating muscle fiber size and muscle force production. While both hydrogels increased vascularization, only the MAA-collagen hydrogel increased apparent muscle innervation. The MAA-collagen hydrogel also significantly reduced a pro-inflammatory macrophage (MHCII+CD206-) population. Furthermore, the hydrogels had distinct gene expression profiles indicating that their regenerative abilities were carrier dependent. Overall, this study suggests MAA-collagen as a cell-free and drug-free approach to enhancing skeletal muscle regeneration after traumatic injury.


Dextran based amphiphilic self-assembled biopolymeric macromolecule synthesized via RAFT polymerization as indomethacin carrier

Puja Das Karmakar, Sagar Pal
PMID: 33930447   DOI: 10.1016/j.ijbiomac.2021.04.145

Abstract

This work demonstrates a facile pathway to develop a biopolymer based amphiphilic macromolecule through reversible addition-fragmentation chain transfer (RAFT) polymerization, using dextran (a biopolymer) as starting material. Also, a new hydrophobic monomer [2-methyl-acrylic acid 1-benzyl-1H-[1,2,3] triazol-4-ylmethyl ester (MABTE)] has been synthesized using methacrylic acid via "click" approach. The resultant copolymer displays controlled radical polymerization characteristics: narrow polydispersity (Ð) and controlled molecular weight as obtained through advanced polymer chromatography (APC) analysis. In aqueous solution, the copolymer can proficiently be self-assembled to provide micellar structure, which has been evidenced from field emission scanning electron microscopy (FESEM) and transmission electron microscopy (TEM) analyses. The in-vitro cytotoxicity study illustrates the nontoxic nature of the copolymer up to 100 μg/mL polymer concentration. The copolymer has been found to be worthy as an efficient carrier for the sustained release of hydrophobic drug: Indomethacin (IND).


Miscibility characterization of zein/methacrylic acid copolymer composite films and plasticization effects

Yada Vattanagijyingyong, Etsuo Yonemochi, Jittima Chatchawalsaisin
PMID: 33794323   DOI: 10.1016/j.ijpharm.2021.120498

Abstract

Composite films have gained interest for producing films with optimal properties, without the need of chemical modification. Miscibility of components in the film is important for attaining reproducible and consistent film properties. This study used several techniques, i.e. differential scanning calorimetry, Fourier transform infrared spectroscopy and Raman spectroscopy to understand the degree of miscibility of components and its impact on morphology and mechanical properties of the composite film prepared by casting the blend of zein and methacrylic acid copolymer (Eudragit® L100-55). The effects of composition and plasticization by triethyl citrate and polyethylene glycol 1000 were explored. The results demonstrate the miscibility of zein and methacrylic acid copolymer at a molecular level; and the phase behavior of polymer blends is modified by plasticization. Polyethylene glycol 1000 is more compatible with the polymer blend. Its plasticization effect is associated with an increase in β-sheets. Understanding the miscibility between the plasticizer and the polymer blend allows the ability to predict and control mechanical properties of the zein/methacrylic acid copolymer composite film, in particular when the plasticizer level is changed.


Dual mixed-mode poly (vinylpyridine-co-methacrylic acid-co-ethylene glycol dimethacrylate)-based sorbent for acidic and basic drug extraction from oral fluid samples

Aitor Sorribes-Soriano, Francesc A Esteve-Turrillas, Sergio Armenta, José Manuel Herrero-Martínez
PMID: 34049628   DOI: 10.1016/j.aca.2021.338604

Abstract

In this study, a dual mixed-mode polymer sorbent was prepared via one-step thermally initiated polymerization of 4-vinylpyridine (VP), methacrylic acid (MAA) and ethylene glycol dimethacrylate (EGDMA) for the solid-phase extraction (SPE) of basic and acidic drugs. The use of VP and MAA as ionizable functional monomers allowed the tailoring of ion-exchange and hydrophobic features of the polymer. The obtained polymer was characterized by Fourier-transform infrared spectroscopy and scanning electron microscopy. Next, the retention behavior of dual mixed-mode polymer towards basic and acidic drugs was investigated. Moreover, the practical capability of this novel material was tested for the extraction of relevant drugs such as cocaine, 3-methylmethcathinone, and diazepam in oral fluid samples. Recovery values (at different spiked levels in blank oral fluid samples), ranging from 69 to 99%, and limits of detection (LODs), between 0.10 and 0.25 μg L
, were obtained.


Preparation of monodisperse, restricted-access, media-molecularly imprinted polymers using bi-functional monomers for solid-phase extraction of sarafloxacin from complex samples

Tianpei Cai, Yanqiang Zhou, Huachun Liu, Jianmin Li, Xiaoxiao Wang, Shanwen Zhao, Bolin Gong
PMID: 33721811   DOI: 10.1016/j.chroma.2021.462009

Abstract

Monodisperse restricted-access media bi-functional monomers with molecularly imprinted polymers (RAM-MIPs) were constructed using surface-initiated atom transfer radical polymerization. They were used as solid-phase extraction (SPE) adsorbents to enrich sarafloxacin (SAR) residues from egg samples, and influences on their performance were investigated. Optimum synthesis of RAM-MIPs was achieved by combining a bi-functional monomer (4-vinylpyridine-co-methacrylic acid, 1:3) with an 8:1:32:8 ratio of a template molecule, cross-linker, and restricted-access functional monomer. The SAR imprinting factor of RAM-MIPs was 6.05 and the selectivity coefficient between SAR and other fluoroquinolones was 1.86-2.64. Compared with traditional MIPs, the RAM-MIPs showed better SAR enrichment and selectivity during extraction of a complex protein-containing solution. Empty SPE cartridges were filled with RAM-MIP microspheres as SPE adsorbents. The limit of quantitation for SAR was 4.23 ng g
(signal-to-noise ratio = 10) and the mean SAR recovery from spiked egg samples was 94.0-101.3%. Intra-day and inter-day relative standard deviations were 1.1-9% and 1.5-3.3%, respectively.


Poly-Methacrylic Acid Cross-Linked with Collagen Accelerates Diabetic Wound Closure

Virginie F Coindre, Yangshuo Hu, Michael V Sefton
PMID: 33449665   DOI: 10.1021/acsbiomaterials.0c01222

Abstract

Impaired blood vessel formation limits the healing of diabetic ulcers and leaves patients at high risk for amputation. Nonbiologic vascular regenerative materials made of methacrylic acid (MAA) copolymer, such as MAA-
-methyl methacrylate beads, have shown to enhance wound healing in a diabetic animal model, but their lack of biodegradability precludes their clinical implementation. Here, a new MAA-based gel was created by cross-linking polyMAA with collagen using carbodiimide chemistry. Using this gel on full-thickness wounds in diabetic db/db mice augmented vascularization of the wound bed, resulting in a faster closure compared to untreated or collagen-only treated wounds. After 21 days, almost all the wounds were closed and re-epithelialized in the polyMAA-collagen group compared to that in the other groups in which most wounds remained open. Histological and fluorescent gel tracking data suggested that the gel resorbed during the phase of tissue remodeling, likely because of the action of macrophages that colonized the gel. We expect the addition of the polyMAA to commercially available collagen-based dressing to be a good candidate to treat diabetic ulcers.


Highly substituted decoupled gelatin methacrylamide free of hydrolabile methacrylate impurities: An optimum choice for long-term stability and cytocompatibility

Xueming Niu, Gaia Ferracci, Mian Lin, Xiaona Rong, Mengxiang Zhu, Nam-Joon Cho, Bae Hoon Lee
PMID: 33275977   DOI: 10.1016/j.ijbiomac.2020.11.187

Abstract

Gelatin methacryloyl (GelMA; GM) contains impurities, including hydrolabile photosensitive methacrylate groups or soluble methacrylic acid (MA), which could be potentially detrimental to its in vitro and in vivo applications. To date, the influence of GM photocurable side chains on the cytotoxicity and ambient structural stability has remained to be investigated. Here, we successfully separated highly substituted decoupled gelatin methacrylamide (DGM) from GM via removing methacrylate impurities in order to evaluate its stability, cell viability, and cell toxicity, compared to GM, DGM plus soluble MA, and soluble MA. The photocurable methacrylate groups in GM were hydrolytically labile in neutral solutions, changing into soluble MA over time; on the other hand, the photocurable methacrylamide groups in DGM remained intact under the same conditions. Soluble MA was found to decrease cell viability in a dose dependent manner and caused severe cell toxicity at above 10 mg/mL. DGM plus MA started to impair cell viability at a 25 mg/mL concentration. DGM exhibited excellent cell viability and little cell toxicity across the treated concentrations (0.1-25 mg/mL). DGM without hydrolabile methacrylate and cytotoxic MA impurities could be a better choice for long term stability and good cell compatibility for bioapplications including bioprinting and cell encapsulation.


Detection of amoxicillin residues in egg extract with a molecularly imprinted polymer on gold microchip using surface plasmon resonance and quartz crystal microbalance methods

Nilay Bereli, Duygu Çimen, Sabina Hüseynli, Adil Denizli
PMID: 33190298   DOI: 10.1111/1750-3841.15529

Abstract

In this study, surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) sensors were prepared for the detection of amoxicillin from the commercial and local chicken eggs by using molecular imprinting technique. Amoxicillin imprinted poly(hydroxyethyl methacrylate-methacrylic acid) polymeric film was synthesized onto the surface of the SPR and QCM chips by ultra violet polymerization to determine lower concentrations of amoxicillin. Ellipsometry, contact angle analysis, and atomic force microscopy measurements were used for the surface morphology of the polymeric film layer. The ellipsometric thickness of AMOX imprinted and nonimprinted SPR and QCM chip surfaces were measured as 35 ± 0.9 nm, 32.89 ± 1.9 nm, 30 ± 0.6 nm, and 28 ± 0.22 nm, respectively. Contact angles of bare gold surfaces, AMOX imprinted SPR and QCM chip surfaces were measured to be as 82.3° ± 0.15, 79.2° ± 0.14, 75.01° ± 1.07, and 69.11° ± 0.89, respectively. The range of linearity was measured as 0.1 to 10 ng/mL for amoxicillin imprinted SPR and QCM sensors. The maximum residue limit of AMOX in eggs is at 10 µg/kg in accordance with the "Positive List System for Agricultural Chemical Residues in Foods." The response time for the test, including adsorption, desorption, and regeneration, was approximately 45 min. The limit of detections for SPR and QCM sensors were found to be 0.0005 and 0.0023 ng/mL, respectively. The reusabilities of amoxicillin imprinted SPR and QCM sensors were observed by the equilibration-binding-regeneration. Validation studies of the AMOX imprinted SPR and QCM sensors were performed by liquid chromatography-tandem mass spectrometry.


Peptide conjugation enhances the cellular co-localization, but not endosomal escape, of modular poly(acrylamide-co-methacrylic acid) nanogels

John R Clegg, Jessie A Sun, Joann Gu, Abhijeet K Venkataraman, Nicholas A Peppas
PMID: 33127451   DOI: 10.1016/j.jconrel.2020.10.045

Abstract

Nanoparticles must recognize, adhere to, and/or traverse multiple barriers in sequence to achieve cytosolic drug delivery. New nanoparticles often exhibit a unique ability to cross a single barrier (i.e. the vasculature, cell membrane, or endosomal compartment), but fail to deliver an adequate dose to intracellular sites of action because they cannot traverse other biological barriers for which they were not optimized. Here, we developed poly(acrylamide-co-methacrylic acid) nanogels that were modified in a modular manner with bioactive peptides. This nanogel does not recognize target cells or disrupt endosomal vesicles in its unmodified state, but can incorporate peptides with molecular recognition or environmentally responsive properties. Nanogels were modified with up to 15 wt% peptide without significantly altering their size, surface charge, or stability in aqueous buffer. Nanogels modified with a colon cancer-targeting oligopeptide exhibited up to a 324% enhancement in co-localization with SW-48 colon cancer cells in vitro, while influencing nanogel uptake by fibroblasts and macrophages to a lesser extent. Nanogels modified with an endosome disrupting peptide failed to retain its native endosomolytic activity, when coupled either individually or in combination with the targeting peptide. Our results offer a proof-of-concept for modifying synthetic nanogels with a combination of peptides that address barriers to cytosolic delivery individually and in tandem. Our data further motivate the need to identify endosome disrupting moieties which retain their activity within poly(acidic) networks.


Cranial Suture Regeneration Mitigates Skull and Neurocognitive Defects in Craniosynostosis

Mengfei Yu, Li Ma, Yuan Yuan, Xin Ye, Axel Montagne, Jinzhi He, Thach-Vu Ho, Yingxi Wu, Zhen Zhao, Naomi Sta Maria, Russell Jacobs, Mark Urata, Huiming Wang, Berislav V Zlokovic, Jian-Fu Chen, Yang Chai
PMID: 33417861   DOI: 10.1016/j.cell.2020.11.037

Abstract

Craniosynostosis results from premature fusion of the cranial suture(s), which contain mesenchymal stem cells (MSCs) that are crucial for calvarial expansion in coordination with brain growth. Infants with craniosynostosis have skull dysmorphology, increased intracranial pressure, and complications such as neurocognitive impairment that compromise quality of life. Animal models recapitulating these phenotypes are lacking, hampering development of urgently needed innovative therapies. Here, we show that Twist1
mice with craniosynostosis have increased intracranial pressure and neurocognitive behavioral abnormalities, recapitulating features of human Saethre-Chotzen syndrome. Using a biodegradable material combined with MSCs, we successfully regenerated a functional cranial suture that corrects skull deformity, normalizes intracranial pressure, and rescues neurocognitive behavior deficits. The regenerated suture creates a niche into which endogenous MSCs migrated, sustaining calvarial bone homeostasis and repair. MSC-based cranial suture regeneration offers a paradigm shift in treatment to reverse skull and neurocognitive abnormalities in this devastating disease.


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